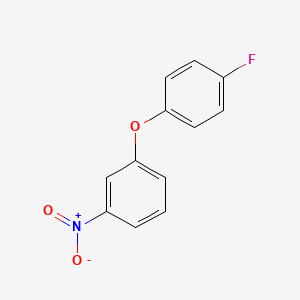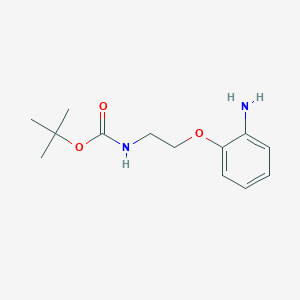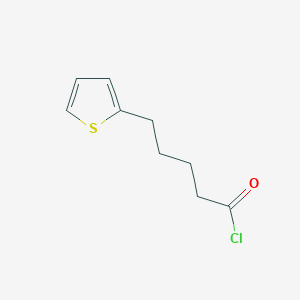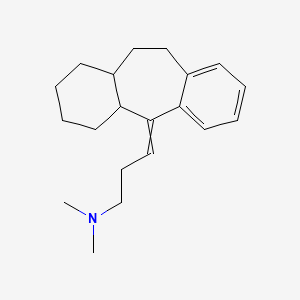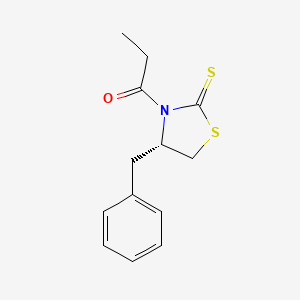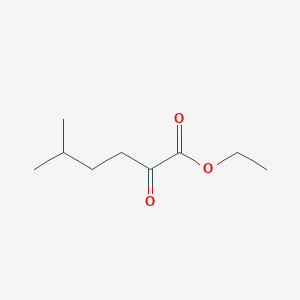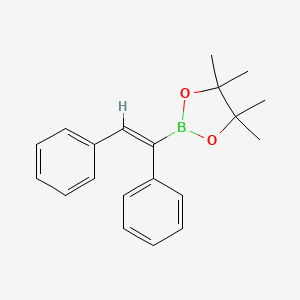
4-(甲基氨基)丁烷-2-酮
描述
4-(Methylamino)butan-2-one, also known as Methylone, is a synthetic cathinone that belongs to the class of substituted amphetamines. It is a psychoactive drug that has gained popularity in recent years due to its euphoric and stimulant effects. Methylone is structurally similar to MDMA (3,4-methylenedioxymethamphetamine), also known as ecstasy, and has been used as a substitute for it. Methylone has been classified as a Schedule I controlled substance in the United States since 2013.
科学研究应用
代谢途径和检测
- 人尿中的代谢和检测: 4-(甲基氨基)丁烷-2-酮作为设计药物 bk-MBDB 和 bk-MDEA 的一部分,在人尿中经历了主要的代谢途径,如 N-脱烷基、脱亚甲基化后 O-甲基化和 β-酮还原。这些代谢物主要以结合物形式存在 (Zaitsu 等人,2009).
结构分析和计算研究
- X 射线结构和计算研究:咔酮类物质(如 4-(甲基氨基)丁烷-2-酮)已使用 FTIR、紫外-可见光和多核 NMR 光谱等技术进行表征。它们的结构通过 X 射线衍射得到证实,提供了对它们分子构型的见解 (Nycz 等人,2011).
生物学评估和潜在应用
- 真菌产生的生物活性代谢物:真菌产生的次级代谢物(如 4-(N-甲基-N-苯基氨基)丁烷-2-酮)已显示出对细菌和真菌的强抑制作用。它们的生物学评估表明在生物技术中的潜在应用 (Busi 等人,2009).
- 黑色素合成抑制:结构与 4-(甲基氨基)丁烷-2-酮相似的化合物(如 4-(苯硫基)丁烷-2-酮)已被发现可以抑制黑色素生成。它们显示出在医学美容学中的潜力,特别是在皮肤美白治疗中 (Wu 等人,2015).
超分子组装体的形成
- 超分子组装体的形成: N-甲基甘氨酸和 N,N 二甲基 β-丙氨酸的两亲性衍生物(与 4-(甲基氨基)丁烷-2-酮相关)已用于创建超分子组装体。这些结构在药物递送和组织再生中具有潜在应用 (Cutrone 等人,2017).
属性
IUPAC Name |
4-(methylamino)butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(7)3-4-6-2/h6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBRAZBSNHKNFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)butan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



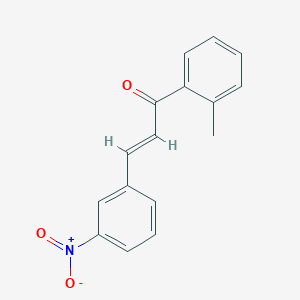

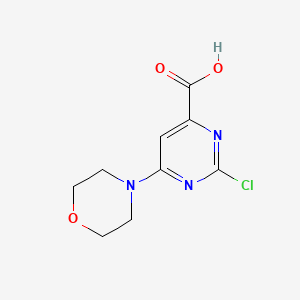
![4-[(Azetidin-1-yl)methyl]aniline](/img/structure/B3120396.png)
